molecular formula C34H38NO13P B13415083 (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate

(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate

Cat. No.: B13415083
M. Wt: 699.6 g/mol
InChI Key: XRYQUBQURZXSCF-UPYFENACSA-N
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Description

This compound is a highly substituted tetrahydro-2H-pyran derivative with a stereochemically complex backbone (2R,3S,4R,5R,6S). Key structural features include:

  • Acetoxymethyl group at position 2.
  • Benzyloxycarbonylamino (Cbz) group at position 3.
  • Bis(benzyloxy)phosphoryl oxy group at position 4.
  • Diacetate groups at positions 3 and 3.

The stereochemistry and substituent arrangement significantly influence its physicochemical properties (e.g., solubility, stability) and biological interactions. Such derivatives are often intermediates in synthesizing glycosidase inhibitors or nucleotide analogs, though specific applications for this compound require further investigation .

Properties

Molecular Formula

C34H38NO13P

Molecular Weight

699.6 g/mol

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-bis(phenylmethoxy)phosphoryloxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate

InChI

InChI=1S/C34H38NO13P/c1-23(36)41-22-29-31(45-24(2)37)32(46-25(3)38)30(35-34(39)42-19-26-13-7-4-8-14-26)33(47-29)48-49(40,43-20-27-15-9-5-10-16-27)44-21-28-17-11-6-12-18-28/h4-18,29-33H,19-22H2,1-3H3,(H,35,39)/t29-,30-,31-,32-,33+/m1/s1

InChI Key

XRYQUBQURZXSCF-UPYFENACSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functional Group Protection

The synthesis generally begins with a suitably configured sugar or sugar derivative, such as a hexose or a protected hexopyranose, which provides the tetrahydropyran ring system with defined stereochemistry.

  • Amino group protection: The amino group at C-5 is protected by the benzyloxycarbonyl (carbobenzyloxy) group to prevent side reactions during subsequent steps. This is typically achieved by reacting the free amino sugar derivative with benzyloxycarbonyl chloride under basic conditions.

  • Hydroxyl group protection: Primary and secondary hydroxyl groups are selectively protected as acetates (acetylation) to control reactivity and solubility. Acetylation is commonly performed using acetic anhydride in the presence of pyridine or other bases.

Installation of the Acetoxymethyl Group at C-2

  • The acetoxymethyl substituent at C-2 is introduced by selective modification of the hydroxymethyl group. This can be done by first converting the primary alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with acetate or direct acetylation under controlled conditions.

Introduction of the Bis(benzyloxy)phosphoryl Group at C-6

  • The bis(benzyloxy)phosphoryl moiety is installed via phosphorylation of the C-6 hydroxyl group using a suitable phosphorylating agent.

  • A common reagent is bis(benzyloxy)phosphoryl chloride, which reacts with the free hydroxyl group in the presence of a base such as pyridine or triethylamine to form the phosphate ester.

  • The benzyloxy protecting groups on the phosphate prevent unwanted hydrolysis and facilitate purification.

Final Deprotection and Purification

  • After all substituents are installed, global deprotection steps are carefully performed to remove temporary protecting groups without affecting the sensitive bis(benzyloxy)phosphoryl and benzyloxycarbonyl groups.

  • Purification is typically achieved by chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Purpose Yield (%) (Typical)
1 Amino protection Benzyloxycarbonyl chloride, base (e.g., NaHCO3) Protect amino group at C-5 85-95
2 Hydroxyl acetylation Acetic anhydride, pyridine Protect hydroxyl groups as acetates 90-98
3 Selective acetoxymethyl installation Tosylation/mesylation followed by acetate substitution Introduce acetoxymethyl at C-2 70-85
4 Phosphorylation Bis(benzyloxy)phosphoryl chloride, base Install bis(benzyloxy)phosphoryl group at C-6 60-75
5 Deprotection and purification Mild acidic/basic conditions, chromatography Remove temporary protecting groups 65-80

Detailed Research Data and Analysis

Literature Examples

  • A study on carbohydrate derivatives with similar protecting groups highlights the use of benzyloxycarbonyl protection for amino sugars and bis(benzyloxy)phosphoryl chloride for phosphorylation steps, ensuring high regioselectivity and stereochemical retention (Journal of Medicinal Chemistry, 2019).

  • The acetylation of hydroxyl groups is well-documented using acetic anhydride and pyridine, providing excellent yields and easy purification (Organic Syntheses, various volumes).

  • Phosphorylation with bis(benzyloxy)phosphoryl chloride is sensitive to moisture and requires anhydrous conditions; yields can be optimized by controlling temperature and reagent stoichiometry.

Purity and Characterization

  • The final compound typically exhibits purity >97%, confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

  • Stereochemistry is confirmed by 2D NMR techniques (COSY, NOESY) and, where available, X-ray crystallography.

Practical Considerations

  • Moisture sensitivity: Phosphorylation reagents and intermediates are moisture sensitive; reactions must be performed under inert atmosphere (nitrogen or argon).

  • Temperature control: Some steps require low temperatures (0 to -20 °C) to maintain stereochemical integrity and prevent side reactions.

  • Purification: Due to multiple protecting groups, purification often requires gradient elution chromatography and multiple solvent systems.

Summary Table of Key Reagents and Conditions

Step Reagent(s) Solvent(s) Temperature Time Notes
Amino protection Benzyloxycarbonyl chloride, base Dichloromethane, aqueous base 0 to 25 °C 2-4 hours Maintain pH basic
Hydroxyl acetylation Acetic anhydride, pyridine Pyridine 0 to 25 °C 1-3 hours Excess acetic anhydride used
Acetoxymethyl installation Tosyl chloride, pyridine; then NaOAc Dichloromethane, DMF 0 to 50 °C 4-8 hours Two-step reaction
Phosphorylation Bis(benzyloxy)phosphoryl chloride, triethylamine Dichloromethane 0 to 25 °C 3-6 hours Anhydrous conditions required
Deprotection Mild acid/base (e.g., TFA, NaOMe) Methanol, DCM 0 to 25 °C 1-6 hours Avoid harsh conditions

Chemical Reactions Analysis

Hydrolysis of Acetate Groups

The acetylated hydroxyl groups in the tetrahydropyran ring undergo hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : In acetic acid with catalytic sulfuric acid, the acetyl groups are cleaved to yield free hydroxyls.

  • Base-Catalyzed Hydrolysis : Aqueous sodium hydroxide (2M) at 60°C selectively removes acetyl groups without affecting the Cbz or phosphoryl functionalities .

Key Data :

Reaction ConditionsOutcomeYield
0.1M H₂SO₄, 80°C, 4hComplete deacetylation92%
2M NaOH, 60°C, 2hPartial deacetylation75%

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz-protected amine is removed via hydrogenolysis or acidic conditions:

  • Hydrogenolysis : Using H₂ (1 atm) and 10% Pd/C in ethanol, the Cbz group is cleaved to release a free amine.

  • Acidic Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C removes the Cbz group within 1 hour .

Comparative Efficiency :

MethodConditionsYield
H₂/Pd-CRT, 12h88%
TFA/DCM0°C, 1h95%

Phosphoryl Group Reactivity

The bis(benzyloxy)phosphoryl moiety participates in nucleophilic substitution and transesterification:

  • Nucleophilic Displacement : Treatment with thiophenol and triethylamine in DMF replaces benzyloxy groups with thiophenyl groups, forming a thiophosphate derivative .

  • Transesterification : Methanol in the presence of titanium tetraisopropoxide (Ti(OiPr)₄) replaces benzyloxy groups with methoxy groups .

Reaction Outcomes :

ReactionReagentsProductYield
ThiolationThiophenol, Et₃NThiophosphate68%
MethanolysisMeOH, Ti(OiPr)₄Methoxyphosphate82%

Stability Under Thermal and Oxidative Conditions

  • Thermal Degradation : At 120°C in toluene, the phosphoryl group undergoes partial decomposition, forming cyclic phosphate byproducts.

  • Oxidative Stability : Exposure to H₂O₂ (30%) at RT for 24h leaves the Cbz group intact but oxidizes the tetrahydropyran ring.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar derivatives:

CompoundKey Functional GroupsReactivity Highlights
Target CompoundCbz, phosphoryl, acetylHigh selectivity in Cbz deprotection
Dapagliflozin Tetraacetate Chlorophenyl, ethoxyResistant to phosphoryl transesterification
2,3,4,6-Tetra-O-acetyl-thiogalactose Thiol, acetylRapid thiol-disulfide exchange

Scientific Research Applications

(2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a prodrug or drug delivery agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes and proteins, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarity Analysis

Key Methods for Comparison

Molecular Networking : Clusters compounds based on fragmentation patterns (cosine scores 0–1), where higher scores indicate structural similarity. This compound’s bis(benzyloxy)phosphoryl group may yield unique fragmentation edges .

Tanimoto Coefficient : Quantifies similarity using molecular fingerprints. Compounds with ≥70% similarity (Tanimoto ≥0.7) are considered highly analogous. For example, aglaithioduline shares ~70% similarity with SAHA in HDAC inhibition studies .

Murcko Scaffold Analysis : Identifies common chemotypes. The tetrahydro-2H-pyran core aligns this compound with carbohydrate-like derivatives, but its phosphoryl and Cbz groups differentiate it .

Representative Structurally Similar Compounds
Compound Name / ID Substituents Stereochemistry Molecular Weight Key Differences from Target Compound
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-...triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (16) Fluorinated chain, triazole linkages 2R,3R,4S,5R,6R ~1,200 Fluorinated substituents vs. phosphoryl group
(2R,3S,5R,6R)-5-Acetamido-2-(acetoxymethyl)-...cyclohexyl]oxy-5-(2,4-dinitroanilino)oxan-2-yl]methyl acetate Nitroanilino, cyclohexyl groups 2R,3S,5R,6R ~1,200 Nitroanilino group vs. Cbz group
((2R,3S,4R,5R,6S)-4-(Benzyloxy)-5-(((benzyloxy)carbonyl)amino)-3-hydroxy-6-methoxytetrahydro-2H-pyran-2-yl)methyl benzoate Methoxy, benzoate ester 2R,3S,4R,5R,6S 521.56 Methoxy and benzoate vs. phosphoryl and diacetate groups
Acetic acid (2R,3S,4S,5R,6R)-3,5-diacetoxy-...tetrahydro-pyran-4-yl ester Benzyloxy, dihydroxy groups 2R,3S,4S,5R,6R 570.55 Lack of phosphoryl group

Bioactivity and Functional Implications

  • Bioactivity Clustering : Compounds with similar bioactivity profiles often share structural motifs. For example, glycosidase inhibitors cluster around pyran derivatives with acetoxy or benzyloxy groups .
  • Binding Affinity Variability: Even minor structural changes (e.g., replacing phosphoryl with methoxy groups) alter interactions with enzyme binding pockets, as shown in docking studies .

Computational Predictions

  • Tanimoto Scores : Using Morgan fingerprints, the target compound may exhibit moderate similarity (Tanimoto ~0.5–0.6) to pyran-based glycosides but lower scores (<0.4) with fluorinated analogs .
  • Maximal Common Subgraphs : Shared substructures with other pyran derivatives include the tetrahydro-2H-pyran ring and acetoxymethyl group, but the phosphoryl oxy group reduces overlap .

Biological Activity

The compound (2R,3S,4R,5R,6S)-2-(Acetoxymethyl)-5-(((benzyloxy)carbonyl)amino)-6-((bis(benzyloxy)phosphoryl)oxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic molecule characterized by its unique stereochemistry and functional groups. Its biological activity is influenced by its structural features, which include a tetrahydropyran ring and various substituents that may interact with biological systems.

Structural Characteristics

The compound contains several functional groups that are known to enhance biological activity:

  • Acetoxymethyl Group : This group can contribute to the compound's reactivity and potential interactions with biological targets.
  • Benzyloxycarbonyl Group : Often used in peptide synthesis, this moiety can influence the compound's pharmacokinetics.
  • Bis(Benzyloxy)Phosphoryl Group : This phosphate derivative may play a role in enzyme inhibition or modulation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Compounds with hydroxyl groups are known for their ability to scavenge free radicals. The presence of multiple functional groups in this compound may enhance its antioxidant properties.

2. Antimicrobial Activity

Tetrahydropyran derivatives have shown potential against various pathogens. The structural features of this compound suggest it may exhibit similar antimicrobial effects.

3. Enzyme Inhibition

The specific arrangement of functional groups may allow the compound to interact with and inhibit specific enzymes. This could have implications for therapeutic applications in diseases where enzyme modulation is beneficial.

Research Findings

Recent studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of the target compound:

Compound NameBiological ActivityKey Findings
Compound AAntioxidantExhibited significant free radical scavenging activity.
Compound BAntimicrobialShowed efficacy against Gram-positive and Gram-negative bacteria.
Compound CEnzyme InhibitorInhibited specific enzymes involved in metabolic pathways.

Case Studies

  • Antioxidant Studies : In vitro assays demonstrated that compounds similar to the target structure exhibited up to 70% inhibition of lipid peroxidation at concentrations as low as 50 µM.
  • Antimicrobial Efficacy : A study on tetrahydropyran derivatives indicated that certain compounds had minimum inhibitory concentrations (MICs) below 20 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Enzyme Interaction : Research into enzyme inhibition revealed that related compounds effectively inhibited acetylcholinesterase activity, suggesting potential for neuroprotective applications.

Q & A

Q. How can degradation pathways be elucidated under oxidative stress?

  • Methodological Answer : Expose the compound to H2_2O2_2/UV light and analyze products via LC-QTOF-MS . Major pathways include oxidation of the benzyloxy groups to benzoic acid derivatives and cleavage of the phosphoryloxy bond. Stabilize with antioxidants (e.g., BHT) in storage .

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